Tribromogold;hydrate;hydrobromide

Description

Historical Context and Evolution of Gold(III) Chemistry

The history of gold chemistry dates back to ancient civilizations, where the metal was highly valued for its beauty and permanence. britannica.comwebelements.com However, the systematic study of gold compounds began much later. The development of the cyanide process in the late 19th century for gold extraction from low-grade ores marked a significant milestone, highlighting the practical applications of gold's chemical reactivity. britannica.com

Early investigations into gold chemistry focused on its dissolution in aqua regia, a mixture of nitric and hydrochloric acids, to form chloroauric acid. This paved the way for the synthesis and characterization of various gold(III) halides, including chlorides and bromides. The synthesis of gold(III) bromide, or auric bromide, was first reported in the 19th century. softschools.com Over the years, research has expanded to explore the rich coordination chemistry of gold(III), leading to the development of a wide range of complexes with diverse ligands and applications in catalysis and materials science. unipd.itcymitquimica.com

Significance of Bromide Ligands in Gold Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. vedantu.com Bromide ions (Br⁻) are important ligands in gold chemistry. The interaction between gold(III) and bromide ligands leads to the formation of stable complexes such as the tetrabromoaurate(III) anion, [AuBr₄]⁻.

The nature of the halide ligand influences the properties of the resulting gold complex. Compared to its chloride and fluoride (B91410) counterparts, gold(III) bromide exhibits distinct structural and electronic characteristics. wikipedia.org These differences are attributed to the Jahn-Teller effect and variations in π-bonding between the gold atom and the halogen ligands. wikipedia.org The bromide ligand's size and polarizability also play a crucial role in the reactivity and stability of gold(III) bromide complexes. imim.pl

Overview of Hydrated Gold(III) Bromide Species

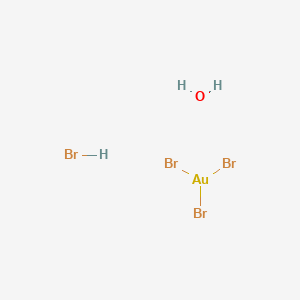

Gold(III) bromide can exist in various forms, including as a hydrate (B1144303). The compound tribromogold;hydrate;hydrobromide is an example of such a species. The presence of water molecules (hydrate) and hydrobromic acid (hydrobromide) in the crystal structure influences the compound's properties.

Gold(III) bromide itself is a dark-red to black crystalline solid that exists as a dimer, Au₂Br₆. wikipedia.org It can be synthesized by the direct reaction of gold with excess liquid bromine at elevated temperatures or through a halide-exchange reaction of gold(III) chloride with hydrobromic acid. wikipedia.org

The addition of hydrobromic acid to gold(III) bromide leads to the formation of the tetrabromoaurate(III) ion, [AuBr₄]⁻, in the form of tetrabromoauric acid, H[AuBr₄]. wikipedia.org This acid can form hydrates, such as hydrogen tetrabromoaurate(III) hydrate (HAuBr₄·xH₂O). samaterials.com These hydrated species are important precursors for the synthesis of other gold compounds and find use as catalysts in various organic reactions. samaterials.comchemicalbook.com

Detailed Research Findings

Recent research has focused on the catalytic applications of gold(III) bromide and its derivatives. Gold(III) bromide has been shown to catalyze reactions such as the Diels-Alder reaction and the nucleophilic substitution of propargylic alcohols. wikipedia.org Furthermore, kinetic studies on the reduction of gold(III) bromide complexes, such as [AuBr₄]⁻, by agents like sodium nitrite (B80452) have provided valuable insights into the reaction mechanisms and have implications for the production of gold powder. imim.plbibliotekanauki.pl

| Property | Value | Reference |

| Chemical Formula | AuBr₃ | wikipedia.org |

| Molar Mass | 436.679 g/mol | wikipedia.org |

| Appearance | Dark red to black crystals | wikipedia.org |

| Melting Point | 97.5 °C (decomposes) | softschools.comwikipedia.org |

| Solubility in Water | Slightly soluble | wikipedia.org |

Properties

IUPAC Name |

tribromogold;hydrate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4BrH.H2O/h;4*1H;1H2/q+3;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZJYXDZPHUJON-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br.Br[Au](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuBr4H3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648447 | |

| Record name | Tribromogold--hydrogen bromide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307318-86-1 | |

| Record name | Tribromogold--hydrogen bromide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 307318-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Gold(III) Bromide Species

The formation of the core gold(III) bromide structure can be achieved through two primary methods: the direct reaction of elemental gold with bromine and halide exchange reactions starting from gold(III) chloride.

Bromination of Elemental Gold

The most common and direct method for synthesizing gold(III) bromide involves the reaction of elemental gold with an excess of liquid bromine. wikipedia.orgsmolecule.com This reaction is typically carried out by heating gold powder or finely divided gold in a sealed tube with liquid bromine at a temperature of around 140 °C. wikipedia.org To ensure the reaction proceeds to completion and to maximize the yield of gold(III) bromide, an excess of bromine is often used. The reaction can be represented by the following equation:

2 Au + 3 Br₂ → Au₂Br₆ wikipedia.orgsmolecule.com

It is important to note that gold(III) bromide often exists as a dimer, digold hexabromide (Au₂Br₆). smolecule.comsoftschools.com The reaction conditions, such as temperature and reaction time, are critical parameters that need to be precisely controlled to prevent the thermal decomposition of the product, which begins at approximately 160°C.

Halide Exchange Reactions with Gold(III) Chloride Precursors

An alternative route to gold(III) bromide involves a halide exchange reaction, starting with the more readily available gold(III) chloride. wikipedia.org This method relies on the reaction of gold(III) chloride (in its dimeric form, Au₂Cl₆) with hydrobromic acid (HBr). wikipedia.orgsmolecule.com The reaction proceeds as follows:

Au₂Cl₆ + 6 HBr → Au₂Br₆ + 6 HCl wikipedia.org

This reaction can be performed in various solvents, including anhydrous dichloromethane (B109758) (DCM), to prevent the hydrolysis of the gold species. The choice of solvent plays a significant role in the reaction's efficiency and the purity of the resulting gold(III) bromide.

Preparation of Hydrated and Hydrobromide Adducts

Gold(III) bromide readily forms adducts with water and hydrobromic acid, leading to the formation of hydrated species and the tetrabromoaurate(III) anion.

Synthesis of HAuBr₄·nH₂O and Related Species

The reaction of gold(III) bromide with hydrobromic acid leads to the formation of tetrabromoauric acid (HAuBr₄), a key species in the chemistry of gold(III) bromide. wikipedia.org This can be represented by the simple acid-base reaction:

AuBr₃ + HBr → H[AuBr₄] wikipedia.org

Tetrabromoauric acid can also be synthesized directly from elemental gold by reacting it with a mixture of hydrobromic acid and nitric acid. In this process, nitric acid acts as an oxidizing agent, converting gold from its elemental state (Au(0)) to the +3 oxidation state, which is then complexed by bromide ions. The resulting tetrabromoauric acid can exist as hydrates, with the general formula HAuBr₄·nH₂O.

Controlled Crystallization Techniques

The isolation of specific hydrated forms of tribromogold hydrobromide often requires controlled crystallization techniques. The solubility of gold(III) bromide and its adducts in various solvents, and how this solubility changes with temperature, are key factors in designing a successful crystallization process. While gold(III) bromide is slightly soluble in water and ethanol, its concentrated solutions are nearly black. 911metallurgist.comsigmaaldrich.com The formation of well-defined crystals of HAuBr₄·nH₂O depends on factors such as solvent choice, temperature gradients, and the rate of solvent evaporation.

Green Chemistry Approaches in Gold(III) Bromide Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical synthesis. In the context of gold chemistry, this has led to the exploration of "green" approaches for the synthesis of gold(III) bromide and related compounds.

One promising approach involves the use of N-bromosuccinimide (NBS) for the oxidative dissolution of gold. nih.gov This method allows for the conversion of elemental gold into the water-soluble [AuBr₄]⁻ anion under mild, room-temperature conditions. nih.gov The reaction is considered environmentally friendly as it avoids the use of harsh reagents and high temperatures. nih.gov

Another area of research focuses on the use of alternative leaching agents for gold recovery from various sources, which can then be converted to gold(III) bromide. mdpi.com These methods often employ less toxic and more sustainable reagents compared to traditional cyanidation processes. mdpi.com The development of such green synthetic routes is crucial for reducing the environmental impact associated with gold chemistry.

Research Uncovers General Synthetic Pathways for Tribromogold Hydrate (B1144303) Hydrobromide, Yet Specifics on Purity and Stoichiometry Control Remain Elusive

While the general synthetic methodology for producing tribromogold hydrate hydrobromide, more formally known as hydrogen tetrabromoaurate(III) hydrate (HAuBr₄·nH₂O), is understood to involve the reaction of gold metal with a potent mixture of nitric and hydrobromic acids, a deep dive into scientific literature reveals a notable gap in detailed, quantitative data. Specifically, there is a lack of comprehensive research findings that systematically investigate the influence of various reaction conditions on the ultimate purity and stoichiometry of the resulting compound.

The synthesis of this gold compound is analogous to the well-documented preparation of its chloro-counterpart, chloroauric acid, using aqua regia. The process relies on the strong oxidizing power of nitric acid to dissolve the gold, while hydrobromic acid provides the bromide ions to form the stable tetrabromoaurate(III) complex. However, the precise parameters required to optimize this reaction for high-purity HAuBr₄ with a well-defined stoichiometry are not extensively detailed in publicly accessible research.

Core aspects of the synthetic process, such as the ideal temperature range, the optimal molar ratio of hydrobromic acid to nitric acid, and the necessary reaction time to ensure complete conversion while minimizing the formation of byproducts, remain largely unquantified in the available literature. Although general chemical principles suggest that these factors would critically impact the quality of the final product, specific experimental data and systematic studies are not readily found.

This absence of detailed information is particularly evident when attempting to construct a data-driven analysis of the reaction. For instance, creating a comprehensive data table that correlates specific reaction conditions with product purity percentages or stoichiometric outcomes is not feasible based on the current body of research. Such a table would require systematic studies varying one parameter (e.g., temperature) while keeping others constant and then analyzing the resulting product for purity and the exact ratio of gold to bromide, as well as the degree of hydration.

Consequently, a thorough and scientifically authoritative article focusing solely on the influence of reaction conditions on the purity and stoichiometry of tribromogold hydrate hydrobromide cannot be fully realized at this time due to the scarcity of specific research data. While the foundational chemistry is established, the fine-tuning of the synthesis for optimal results is an area that appears to warrant further investigation.

Advanced Structural Characterization and Solid State Studies

Crystallographic Analysis of Gold(III) Bromide Structures

Crystallography provides the definitive map of atomic arrangements in the solid state, offering fundamental insights into the nature of chemical bonding and intermolecular forces. For gold(III) bromides, this technique has been instrumental in elucidating their diverse structural motifs.

Dimeric Forms (e.g., Au₂Br₆) and Monomeric Species

Anhydrous gold(III) bromide is a dark-red to black crystalline solid that does not exist as a simple AuBr₃ monomer in the solid state. Instead, it forms a dimeric structure, Au₂Br₆. researchgate.netsigmaaldrich.com In this arrangement, two gold atoms are connected by two bridging bromine atoms, resulting in a planar molecule. Each gold center is in a square-planar coordination environment. researchgate.net

While the dimeric form is well-established, the hypothetical monomeric AuBr₃ has been the subject of computational studies. These calculations suggest that, due to the Jahn-Teller effect, a monomeric gold(III) bromide molecule would likely exhibit a distorted T-shaped geometry with one long and two short gold-bromine bonds. sigmaaldrich.com This is in contrast to the hypothetical monomeric forms of gold(III) chloride and fluoride (B91410), which are predicted to have two long and one short gold-halogen bond. sigmaaldrich.com

Coordination Geometry of Gold(III) Centers

A consistent feature across gold(III) bromide complexes is the square-planar coordination geometry of the gold(III) ion. researchgate.netnist.gov This is a characteristic feature for d⁸ metal ions like Au(III). In the dimeric Au₂Br₆, each gold atom is coordinated to two terminal and two bridging bromine atoms. The bond angles around the gold centers are approximately 90 degrees, consistent with a square-planar arrangement. researchgate.net

In the tetrabromoaurate(III) anion, [AuBr₄]⁻, the gold atom sits (B43327) at the center of a square plane of four bromine atoms. The anion possesses a high degree of symmetry, often idealized as D₄h point group symmetry. Theoretical calculations have shown that the Au-Br bond lengths are in the range of 2.4253 Å to 2.4392 Å, and the Br-Au-Br bond angles are very close to the ideal 90° and 180°. researchgate.net

Intermolecular Interactions in Solid-State Architectures

In the solid state, the arrangement of individual molecules or ions is governed by a variety of intermolecular forces. In the case of the dimeric Au₂Br₆, the packing is primarily dictated by van der Waals forces between the planar molecules.

For tribromogold;hydrate (B1144303);hydrobromide (HAuBr₄·nH₂O), the solid-state architecture is expected to be dominated by strong hydrogen bonds. The hydrated proton (e.g., H₃O⁺) acts as a hydrogen bond donor, interacting with the bromide ligands of the [AuBr₄]⁻ anion and any additional water molecules of hydration. These interactions would link the ionic components into a complex three-dimensional network. While the specific details for HAuBr₄·nH₂O are not available, studies on co-crystals of HAuBr₄ with organic molecules have demonstrated the formation of hydrogen bonds between the acidic proton and the co-crystal former, as well as weaker interactions involving the bromine atoms.

Furthermore, the possibility of intermolecular Au(III)···Au(III) interactions has been explored in some gold(III) complexes. In certain cyclometalated gold(III) cationic complexes, short intermolecular Au(III)···Au(III) contacts have been observed, suggesting the presence of weakly attractive metallophilic interactions. nist.gov

Spectroscopic Probes for Structural Elucidation

Spectroscopic techniques provide valuable information about the structure and bonding of molecules, complementing the data obtained from crystallography. For gold(III) bromide complexes, vibrational and X-ray absorption spectroscopies are particularly powerful tools.

Vibrational Spectroscopy (IR, Raman) for Ligand and Hydration State Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its geometry, bond strengths, and the masses of its atoms. These techniques are therefore highly effective for analyzing the Au-Br bonds and the presence and nature of water of hydration in tribromogold;hydrate;hydrobromide.

For the tetrabromoaurate(III) anion, [AuBr₄]⁻, with its D₄h symmetry, a specific set of vibrational modes is predicted by group theory. Theoretical calculations using Density Functional Theory (DFT) have been employed to assign these modes. The principal Au-Br stretching vibrations are of particular interest.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Spectroscopic Activity |

| ν(Au-Br) symmetric stretch | ~210 | ~212 | Raman |

| ν(Au-Br) asymmetric stretch | ~250 | ~254 | IR |

| δ(Br-Au-Br) in-plane bend | ~110 | - | Raman |

| δ(Br-Au-Br) out-of-plane bend | ~100 | - | IR |

Table 1: Calculated and Experimental Vibrational Frequencies for the [AuBr₄]⁻ Anion. researchgate.net

The presence of water of hydration and the hydronium ion in this compound would give rise to characteristic bands in the IR spectrum. The O-H stretching vibrations of water and hydronium are typically observed in the broad region of 3200-3600 cm⁻¹. The H-O-H bending mode of water usually appears around 1630 cm⁻¹. The positions and shapes of these bands can provide information about the strength of the hydrogen bonding within the crystal lattice.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the electronic structure and local coordination environment of the absorbing atom. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, which encompasses the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For gold(III) complexes, the Au L₃-edge XANES spectrum exhibits a distinct white line feature. The energy position and intensity of this white line are characteristic of the +3 oxidation state of gold. mpg.desigmaaldrich.com Studies on various gold compounds have shown that the features in the XANES region can differentiate between Au(I), Au(III), and metallic gold. sigmaaldrich.com

The EXAFS region, which extends to higher energies beyond the absorption edge, contains information about the number, type, and distance of the neighboring atoms. Analysis of the EXAFS signal for a gold(III) bromide complex would allow for the determination of the Au-Br bond distance and the coordination number around the gold center. For instance, in a study of Au(III) species, EXAFS analysis revealed an Au-O coordination distance of approximately 1.98 Å in a hydroxide (B78521) complex. mpg.de For a bromide complex, a characteristic Au-Br distance would be expected. This technique is particularly valuable for studying amorphous materials or species in solution where single-crystal X-ray diffraction is not feasible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of molecules in solution. For the compound this compound, which exists in solution as the hydrated hydronium cation (H₃O⁺·nH₂O) and the tetrabromoaurate(III) anion ([AuBr₄]⁻), ¹H NMR spectroscopy can provide insight into the hydration state and the proton environment.

In a typical ¹H NMR spectrum, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. libretexts.orgopenstax.org Protons in different environments will resonate at different frequencies, providing a "fingerprint" of the molecule's structure. The signal for water in ¹H NMR spectra can vary depending on the solvent and temperature, but it serves as a key indicator for hydration studies. For hydrated compounds, the exchange between protons of the water molecules of hydration and any acidic protons (like the hydronium ion) can influence the observed chemical shifts. researchgate.net

In the context of hydrobromoauric acid hydrate, ¹H NMR spectra recorded in a suitable deuterated solvent would be expected to show signals corresponding to the protons of the water of hydration and the hydronium ion. The integration of these signals can, in principle, be used to determine the degree of hydration. researchgate.net The exact chemical shift of the hydronium ion and water protons would be influenced by factors such as concentration, temperature, and the specific solvent used, due to hydrogen bonding and chemical exchange phenomena. youtube.com Electronegative elements, like the bromine and gold in the [AuBr₄]⁻ anion, can influence the electron density of the surrounding molecules, which may cause downfield shifts in the observed proton signals. libretexts.orgyoutube.com

While specific ¹H NMR spectral data for this compound is not detailed in the available research, the principles of NMR suggest that distinct signals for the different types of protons would be observable, allowing for characterization of its solution-state structure and hydration. nih.govtib.eu

Thermal Decomposition Pathways and Stability Analysis

The thermal stability and decomposition pathway of gold(III) halide complexes, including the hydrated form of hydrobromoauric acid, are critical for understanding their chemical behavior at elevated temperatures. The decomposition process typically involves dehydration followed by the sequential reduction of the gold center. researchgate.net

Thermogravimetric Analysis (TGA) of Hydrates

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal stability of materials and to quantify changes in mass as a function of temperature. researchgate.net For hydrated compounds, TGA is particularly effective in determining the temperature ranges over which water of hydration is lost and subsequent decomposition occurs. researchgate.net

While specific TGA data for hydrobromoauric acid hydrate is not available, a detailed study on its close analog, hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O), provides a strong model for its expected thermal behavior. researchgate.net The thermal degradation of HAuCl₄·3H₂O occurs in distinct steps, which can be extrapolated to understand the decomposition of the bromide equivalent. The process begins with the loss of water of hydration, followed by the decomposition of the gold halide into intermediate species and finally to metallic gold. researchgate.net

The decomposition process for HAuCl₄·3H₂O, and by analogy for HAuBr₄·xH₂O, can be summarized in the following steps, each corresponding to a distinct mass loss in the TGA curve:

Interactive Data Table: Expected TGA Decomposition Steps for Hydrobromoauric Acid Hydrate (based on Chloro-Analog)

| Decomposition Step | Temperature Range (°C) (Approximate) | Mass Loss Event | Solid Product |

| 1 | 75 - 190 | Dehydration and loss of HBr | AuBr₃ |

| 2 | 190 - 240 | Decomposition of AuBr₃ | AuBr |

| 3 | 240 - 320 | Decomposition of AuBr | Au (metallic) |

Note: The temperature ranges are based on the decomposition of HAuCl₄·3H₂O and are provided as an estimate for the bromide analog. The actual temperatures for HAuBr₄·xH₂O may vary.

The initial step involves the simultaneous release of water (H₂O) and hydrogen bromide (HBr), leading to the formation of anhydrous gold(III) bromide (AuBr₃). researchgate.net Subsequent heating causes the decomposition of AuBr₃ to gold(I) bromide (AuBr), which is then further reduced to metallic gold at higher temperatures. researchgate.netresearchgate.net

Mechanisms of Thermal Dissociation

The thermal dissociation of hydrobromoauric acid hydrate follows a mechanism involving sequential reduction of the gold center. This process is driven by increasing temperature and results in the evolution of gaseous byproducts and the formation of progressively more reduced solid gold species. researchgate.net

The general mechanism for the thermal decomposition of gold(III) halide complexes can be described as follows:

Dehydration and Dehydrohalogenation: The initial stage involves the loss of water molecules and hydrogen bromide from the crystal lattice. HAuBr₄·xH₂O(s) → AuBr₃(s) + HBr(g) + xH₂O(g) This step is analogous to the decomposition of HAuCl₄·3H₂O, where both water and HCl are released simultaneously. researchgate.net

Reduction of Au(III) to Au(I): The resulting gold(III) bromide is thermally unstable and decomposes to gold(I) bromide with the release of bromine gas. 2AuBr₃(s) → 2AuBr(s) + 2Br₂(g) Research on related gold(III) bromide complexes confirms that thermolysis involves a consecutive reduction from Au(III) to Au(I). researchgate.net

Reduction of Au(I) to Au(0): Finally, gold(I) bromide decomposes to form metallic gold, the most stable product at high temperatures. 2AuBr(s) → 2Au(s) + Br₂(g) The complete thermolysis ultimately yields metallic gold as the end product. researchgate.net

This stepwise reduction, Au(III) → Au(I) → Au(0), is a characteristic thermal decomposition pathway for gold halide complexes. researchgate.net The final product, metallic gold, is typically formed at temperatures around 250-320°C, depending on the specific complex and atmospheric conditions. researchgate.netresearchgate.net

Electronic Structure and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) on Gold(III) Bromide Systems

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structure, stability, and reactivity of gold(III) bromide systems. nih.govresearchgate.net These computational methods allow for the investigation of molecular properties that can be difficult to determine experimentally.

Calculations have shown that the geometry of gold(III) complexes is relatively insensitive to the specific computational protocol used. nih.govresearchgate.net However, predicting kinetic parameters, such as the activation Gibbs free energy for reactions, is highly dependent on the chosen level of theory and basis sets. researchgate.net For instance, the B3LYP functional combined with the Stuttgart-RSC ECP for gold and the 6-31+G(d) basis set for ligand atoms has been identified as providing a good balance of accuracy and computational cost for studying larger gold(III) complexes. nih.govresearchgate.net

DFT has been used to study the reactions of gold(III) complexes with biologically relevant molecules like cysteine and DNA bases, revealing insights into their potential mechanisms of action. nih.gov Furthermore, DFT calculations have been employed to understand the catalytic activity of gold(III) bromide in various organic reactions, such as the Diels-Alder reaction. wikipedia.orgsoftschools.com

It's important to note that different DFT functionals can produce a wide range of energy values, highlighting the complexity of accurately modeling these systems. nih.gov

Relativistic effects are crucial for understanding the chemistry of heavy elements like gold. smith.eduwikipedia.org These effects arise because the core electrons in gold move at speeds approaching the speed of light, leading to a contraction of the s and p orbitals and an expansion of the d and f orbitals. smith.eduwikipedia.org

In gold(III) complexes, relativistic effects significantly enhance their stability. nih.gov For example, the relativistic contraction of the 6s orbital leads to stronger gold-ligand bonds. smith.edu Quantum-chemical studies comparing scalar- and non-relativistic calculations have demonstrated that relativity clearly enhances the stability of AuX₄⁻ (where X = F, Cl, Br, I) complexes against elimination of the halogen molecule. nih.gov

The distinct "golden" color of gold metal is a direct consequence of relativistic effects, which alter the energy levels of the orbitals involved in electronic transitions. smith.eduwikipedia.org These effects also influence the stability of gold anions and the reactivity of gold compounds. wikipedia.org The stability of gold(III) halides in aqueous solution is a complex interplay of relativistic and solvation effects, which are not simply additive due to the relativistic reduction of bond polarity. nih.gov

The bonds in gold(III) complexes, including those with bromide ligands, exhibit both covalent and ionic character. softschools.comwikipedia.org The gold(III) center in these square planar complexes is a d⁸ ion. wikipedia.org

Theoretical calculations have provided detailed insights into the nature of the gold-ligand bond. These studies show that there is not only σ-donation from the ligand to the gold(I) ion but also back-donation of electrons from the gold to the ligands, which strengthens the coordinate bond. mdpi.com The degree of covalency in the gold-ligand bond is significant, particularly with soft ligands. mdpi.com

In the case of gold(III) bromide, the decrease in π-bonding between the gold atoms and the bromine ligands, compared to fluoride (B91410) and chloride ligands, is a key factor in its lower stability relative to gold(III) fluoride and gold(III) chloride. wikipedia.org This difference in π-bonding is also linked to the Jahn-Teller effect, which influences the coordination geometry of the monomeric gold trihalides. wikipedia.org While gold(III) chloride and fluoride exhibit a T-shaped conformation, gold(III) bromide exists in a dynamic equilibrium between a Y-shaped and a T-shaped conformation. wikipedia.org

Energy decomposition analysis (EDA) has been used to quantify the contributions of different factors to the bonding in gold complexes. These analyses have highlighted the significant role of Pauli repulsion, especially in complexes with higher hapticity. nih.gov

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of ions and molecules in solution, providing insights that are complementary to experimental techniques. nih.govresearchgate.net

In the context of gold bromide systems, MD simulations have been used to investigate the structure and dynamics of the interface between gold surfaces and surfactant solutions, which is crucial for understanding the synthesis of gold nanostructures. nih.govacs.org For instance, simulations have shown that a high concentration of bromide ions at a gold surface can lead to the formation of a compact bilayer of cetyltrimethylammonium bromide (CTAB) surfactant. nih.govacs.org

MD simulations have also been employed to study the role of counterions in the growth of gold nanorods. It was found that the nature of the counterion (e.g., bromide vs. chloride) affects the thickness and integrity of the surfactant layer on the gold surface, which in turn influences the anisotropic growth of the nanoparticles. nih.govacs.org Furthermore, simulations have been used to model the formation of water-ion channels within surfactant micelles on the surface of gold nanorods. nih.govacs.org

These computational studies provide a molecular-level understanding of the complex processes that occur at the solid-liquid interface during the synthesis and stabilization of gold nanoparticles in bromide-containing solutions. nih.govresearchgate.netacs.orgacs.org

Prediction of Spectroscopic Properties from Computational Models

Computational models, particularly time-dependent density functional theory (TD-DFT), are widely used to predict and interpret the spectroscopic properties of gold(III) complexes. nih.gov These calculations can provide valuable information about the nature of electronic transitions observed in absorption and emission spectra. nih.gov

For example, TD-DFT calculations have been used to study the absorption and emission spectra of cyclometalated gold(III) complexes in solution. nih.gov By optimizing the geometries of the ground and excited states, researchers can assign the observed spectral bands to specific electronic transitions, such as ligand-to-ligand charge transfer (LLCT) or intraligand charge transfer (ILCT). nih.gov

These computational models can also predict how changes in the ligand structure will affect the spectroscopic properties of the complex. For instance, by varying the electron-accepting ability of the ligands, the HOMO-LUMO energy gaps can be tuned, leading to shifts in the absorption and emission wavelengths. nih.gov

Computational methods are also valuable for analyzing the optical properties of gold nanostructures, such as nanorods. mdpi.com By simulating the interaction of light with nanoparticles of different shapes and sizes, researchers can predict their absorption spectra and local field enhancement, which are critical for applications like surface-enhanced Raman spectroscopy (SERS). mdpi.com

Reactivity and Reaction Mechanisms

Lewis Acidity and Adduct Formation

Gold(III) bromide is a notable Lewis acid, meaning it readily accepts electron pairs from other molecules, known as Lewis bases. softschools.comsamaterials.com This acidity is a defining feature of its reactivity, leading to the formation of various adducts and complex ions.

As a Lewis acid, gold(III) bromide reacts with a variety of neutral donor ligands. These ligands, typically containing nitrogen or phosphorus atoms with lone pairs of electrons, coordinate to the gold center to form stable square planar gold(III) complexes. nih.govnih.gov For example, the reaction of gold(I) bromide complexes of the type (L)AuBr with elemental bromine results in an oxidative addition to yield the corresponding gold(III) complex, (L)AuBr₃, where L is a tertiary phosphine (B1218219) ligand like trimethylphosphine (B1194731) (PMe₃) or tri(iso-propyl)phosphine (P(iPr)₃). nih.gov

The nature of the phosphine ligand significantly influences the outcome of these reactions. While less bulky phosphines readily form the expected square planar adducts, sterically demanding ligands can lead to different products. nih.gov For instance, the extreme congestion in [(Mes)₃P]AuBr (where Mes is mesityl) prevents the standard oxidative addition of bromine. Instead, the P-Au bond cleaves, resulting in the formation of the salt [(Mes)₃PBr]⁺[AuBr₄]⁻. nih.gov This demonstrates that the steric properties of the neutral donor ligand are a critical factor in the formation and stability of gold(III) adducts.

In the presence of bromide ions, gold(III) bromide readily forms the square-planar tetrabromoaurate(III) anion, [AuBr₄]⁻. softschools.com This process occurs when gold(III) bromide reacts with a Lewis base such as hydrobromic acid (HBr). softschools.com The resulting complex, often formulated as tetrabromoauric acid (HAuBr₄), is a key species in aqueous solutions. imim.pl The formation of the stable [AuBr₄]⁻ anion is a direct consequence of the Lewis acidic nature of the Au(III) center. The stability of this anion is crucial in the context of gold recovery and catalysis, where it often serves as the primary water-soluble gold(III) species. imim.plbibliotekanauki.pl The presence of excess bromide ions can inhibit certain reduction reactions by stabilizing the gold(III) center within the [AuBr₄]⁻ complex. imim.plbibliotekanauki.pl

Redox Chemistry of Gold(III) Bromide Species

The redox chemistry of gold(III) is central to its catalytic activity, typically involving a cycle between the Au(I) and Au(III) oxidation states. Key elementary steps in these cycles include oxidative addition and reductive elimination.

Oxidative addition involves the addition of a substrate to a metal center, resulting in an increase in the metal's oxidation state. For gold, this typically means the conversion of Au(I) to Au(III). While less common for already-existing Au(III) species, the principles are foundational to the Au(I)/Au(III) catalytic cycle. The oxidative addition of elemental bromine to (phosphine)gold(I) bromide complexes serves as a clear example of forming a gold(III) bromide species. nih.gov The course of this reaction is heavily dependent on the phosphine ligand's steric and electronic properties. nih.gov Similarly, aryl halides can undergo oxidative addition to Au(I) centers, a critical step in developing gold-catalyzed cross-coupling reactions. researchgate.netacs.org The development of ligands that facilitate this often challenging step is a key area of research, enabling the use of a wider range of substrates in gold catalysis. nih.govacs.org

Reductive elimination is the reverse of oxidative addition and is a crucial bond-forming step in many catalytic cycles. In this process, two ligands attached to the gold(III) center couple and are expelled, forming a new chemical bond and reducing the gold center from Au(III) to Au(I). nih.govjst.go.jp

Studies on complexes of the type [Au(CF₃)(Me)(X)(PR₃)] (where X can be Br) have provided significant mechanistic insight. nih.govacs.orgum.es The thermal decomposition of these complexes leads to the reductive elimination of MeX, forming a C-X bond and the Au(I) complex [Au(CF₃)(PR₃)]. nih.govacs.orgum.es

Mechanistic investigations have revealed two primary pathways for reductive elimination from square-planar Au(III) complexes:

Inner-Sphere Pathway: This can occur directly from the four-coordinate complex or, more commonly, via a three-coordinate intermediate formed after the dissociation of a ligand (e.g., a phosphine). nih.govacs.org The reductive elimination of methyl bromide from [Au(CF₃)(Me)(Br)(PR₃)] is believed to proceed through this dissociative pathway. acs.org

Sₙ2 Pathway: An alternative mechanism involves a nucleophilic attack on one of the ligands bound to the gold center. nih.govum.es This pathway is more common for complexes with weakly coordinating anionic ligands and represents a nucleophilic substitution at the gold-bound carbon. nih.govacs.org

The choice of pathway and the selectivity of the reaction are strongly influenced by the nature of the ligands. For instance, in complexes like (Ph₃P)Au(CF₃)(aryl)(X), the strength of the Au-X bond dictates the selectivity between C-X and C-CF₃ bond formation. nih.gov The selectivity for C-CF₃ reductive elimination increases as the halide (X) changes from I < Br < Cl < F, which correlates with the increasing Au(III)-X bond strength. nih.gov

Table 1: Selectivity in Reductive Elimination from (Ph₃P)Au(CF₃)(4-Me-C₆H₄)(X) Data sourced from thermolysis experiments. nih.gov

| Halide (X) | Product Ratio ([4-Me-C₆H₄–X] : [4-Me-C₆H₄–CF₃]) |

| I | Exclusive C-I formation |

| Br | 1.5 : 1 |

| Cl | 1 : 4.5 |

| F | Exclusive C-CF₃ formation |

pH: The reaction rate increases significantly with an increase in pH. imim.plbibliotekanauki.pl

Bromide Concentration: An increase in the concentration of free bromide ions inhibits the reaction, likely by stabilizing the [AuBr₄]⁻ complex. imim.plbibliotekanauki.pl

Temperature: The reaction rate increases with temperature, as expected.

The kinetic data suggest an inner-sphere mechanism for the electron transfer process. imim.plbibliotekanauki.pl

Table 2: Kinetic Parameters for the Reduction of [AuBr₄]⁻ by Nitrite (B80452) Species at 20°C Data from spectrophotometric studies. imim.plbibliotekanauki.pl

| Reactant | Second-Order Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

| HNO₂ | 2.948 M⁻¹·s⁻¹ | 29.18 kJ·mol⁻¹ | -13.95 J·mol⁻¹·K⁻¹ |

| NO₂⁻ | 0.191 M⁻¹·s⁻¹ | 40.75 kJ·mol⁻¹ | -31.06 J·mol⁻¹·K⁻¹ |

Ligand Exchange Dynamics and Substitution Kinetics

The substitution of ligands in square-planar gold(III) complexes, including bromo-gold(III) species, predominantly follows an associative mechanism (Sₙ2), similar to other d⁸ metal ions like Pt(II) and Pd(II). wikipedia.orglibretexts.org This mechanism involves the attack of an incoming nucleophile (Y) on the metal center to form a five-coordinate intermediate, which then releases the leaving group (X). wikipedia.orgrsc.org

The general rate law for these substitution reactions can be described by a two-term equation:

Rate = k₁[Complex] + k₂[Complex][Y]

This equation reflects two parallel pathways for substitution:

A solvent-assisted (solvolytic) pathway, represented by the k₁ term, where a solvent molecule first displaces a ligand in the rate-determining step, followed by rapid substitution of the solvent by the incoming nucleophile Y. libretexts.org

A direct nucleophilic attack pathway, represented by the k₂ term, which is dependent on the concentration of the entering ligand Y. frontiersin.org

For all studied systems, negative values for the entropy of activation (ΔS≠) have confirmed the associative mode of substitution, indicating an increase in order in the transition state. frontiersin.org

Research Findings:

Kinetic studies on gold(III) complexes reveal that ligand substitution is a rapid initial step that often precedes slower redox reactions. For instance, the reaction of trans-[Au(CN)₂Br₂]⁻ with dimethyl sulfide (B99878) involves initial fast substitution processes that lead to a pre-equilibrium of transient gold(III) intermediates before the subsequent reduction of the gold center. rsc.org

Studies on the substitution of chloride in [AuCl₄]⁻ by various nucleophiles, including bromide, have provided insights into the relative reactivity. The reaction to form [AuCl₃Br]⁻ is a rapid substitution process. rsc.org While specific kinetic data for the reverse reaction (substitution of bromide in [AuBr₄]⁻ by other ligands) is scarce, the general principles of square-planar substitution apply. The rate of these reactions is influenced by several factors, including the nature of the entering and leaving groups and the trans effect. The trans effect describes the ability of a ligand to direct an incoming group to the position trans to itself, which can significantly influence the stereochemistry and rate of the reaction. libretexts.org

The table below presents kinetic data for the substitution reaction of [AuCl₄]⁻ with bromide ions at different temperatures, illustrating the dynamics of halide exchange on a gold(III) center.

| Temperature (K) | k₁ (s⁻¹) | k₂ (M⁻¹s⁻¹) |

|---|---|---|

| 288 | 0.14 ± 0.01 | 14.1 ± 0.9 |

| 298 | 0.45 ± 0.04 | 32.2 ± 2.1 |

| 310 | 1.4 ± 0.1 | 78.5 ± 5.2 |

This data is for the substitution of Cl⁻ by Br⁻ and serves as an illustration of halide ligand exchange kinetics on a Au(III) center. rsc.org

Hydrolytic Stability and Speciation in Aqueous Media

In aqueous solution, tribromogold;hydrate (B1144303);hydrobromide dissolves and its gold(III) center is subject to hydrolysis, where water molecules or hydroxide (B78521) ions substitute the bromide ligands. The speciation of gold(III) in aqueous solution is highly dependent on pH and the concentration of bromide ions. imim.pl

In acidic solutions (pH ≤ 2) with sufficient bromide concentration, the predominant species is the stable square-planar tetrabromoaurate(III) anion, [AuBr₄]⁻. imim.pl As the pH increases, successive substitution of bromide ligands by hydroxide ions occurs, leading to the formation of a series of mixed aqua- and hydroxo-bromo complexes. rsc.org

Research Findings:

Spectrophotometric studies have been conducted to determine the thermodynamic properties of aqueous Au(III) halide-hydroxide complexes. These studies have identified several mixed-ligand species and have calculated their dissociation constants. The stepwise hydrolysis of [AuBr₄]⁻ can be represented by the following equilibria:

[AuBr₄]⁻ + H₂O ⇌ [AuBr₃(H₂O)] + Br⁻ [AuBr₃(H₂O)] ⇌ [AuBr₃(OH)]⁻ + H⁺

Further hydrolysis can lead to the formation of [AuBr₂(OH)₂]⁻ and [AuBr(OH)₃]⁻. The stability of these mixed-ligand complexes has been quantified, providing a detailed picture of the speciation of gold(III) under varying pH conditions.

The hydrolytic stability is also a key factor in the kinetics of reactions involving bromo-gold(III) complexes. For example, in the reduction of [AuBr₄]⁻ by sodium nitrite, the reaction rate is significantly accelerated with an increase in pH. researchgate.net This is attributed to the formation of more labile hydroxo-containing species, which are more susceptible to substitution by the reducing agent, preceding the electron transfer step. imim.plresearchgate.net Conversely, an increase in the concentration of bromide ions inhibits the reaction by shifting the equilibrium back towards the less reactive [AuBr₄]⁻ species. researchgate.net

| Reaction Step | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·mol⁻¹·K⁻¹) |

|---|---|---|

| Parallel Step 1 (with HNO₂) | 29.18 | -13.95 |

| Parallel Step 2 (with NO₂⁻) | 40.75 | -31.06 |

Catalytic Applications in Organic Synthesis

Gold(III) Bromide as a Lewis Acid Catalyst

Gold(III) bromide (AuBr₃) functions as a potent Lewis acid, a chemical species capable of accepting an electron pair. softschools.comsamaterials.com This property is fundamental to its catalytic activity, allowing it to activate various functional groups. The Lewis acidity of AuBr₃ is a key reason for its common existence as a dimer, Au₂Br₆, which is a more stable configuration than the monomeric form. softschools.comsamaterials.com As a Lewis acid, gold(III) bromide is employed in numerous applications within the chemical industry for both inorganic and organic synthesis. softschools.comsamaterials.com Its effectiveness as a catalyst is often attributed to its ability to coordinate with and activate substrates, thereby facilitating subsequent chemical reactions.

Specific Reaction Types Catalyzed by Gold(III) Bromide Complexes

The catalytic prowess of gold(III) bromide extends to a variety of specific and highly useful organic reactions.

Gold(III) bromide has proven to be an effective catalyst for various cyclization reactions, which are crucial for the construction of cyclic molecules. For instance, it catalyzes the Diels-Alder reaction between an enynal unit and a carbonyl compound, leading to the formation of a six-membered ring. wikipedia.orgthermofisher.comthermofisher.comchemicalbook.com In some cases, gold(III) catalysts have demonstrated unprecedented regioselectivity in Diels-Alder reactions, favoring the formation of γ,δ-adducts where α,β-selectivity would typically be expected with other Lewis acid catalysts. nih.gov

Furthermore, gold(III) catalysts are utilized in the cycloisomerization of bromoallenyl ketones. nih.gov In these reactions, the more oxophilic Au(III) catalyst is thought to coordinate to the carbonyl oxygen, initiating a cascade that can lead to the formation of substituted furans. nih.gov The mechanism of these cyclizations can be complex, sometimes involving tandem processes such as 1,3-acyloxy migration followed by a Nazarov cyclization and an aldol (B89426) addition, to create densely functionalized bicyclic structures. nih.govrsc.org

Table 1: Examples of Gold(III)-Catalyzed Cyclization Reactions

| Reaction Type | Substrates | Catalyst | Product | Reference |

|---|---|---|---|---|

| Diels-Alder | Enynal and carbonyl compound | AuBr₃ | Six-membered cyclic compound | wikipedia.orgthermofisher.comthermofisher.com |

| γ,δ-selective Diels-Alder | 2,4-hexadienal and cyclopentadiene | IPrAu(III)(biphenyl)(NTf₂) | γ,δ-functionalized product | nih.gov |

| Cycloisomerization | Bromoallenyl ketones | AuCl₃ | Bromofurans | nih.gov |

| Cascade Cyclization | Chiral 1,3-enyne aldehydes with propargylic acetates | Au(I) catalyst | Bicyclo[3.3.0]octenones | nih.govrsc.org |

The hydration of alkynes, a reaction that adds water across a carbon-carbon triple bond to form a carbonyl compound, can be catalyzed by gold(III) complexes. ua.es Studies have shown that gold(III) halo dithiocarbamate (B8719985) complexes are active catalysts for the hydration of phenylacetylene. ua.es The proposed mechanism involves the initial dissociation of a halide ligand, coordination and activation of the alkyne, followed by a water-assisted attack and tautomerization of the resulting enol to the ketone product. ua.eslibretexts.org

In the realm of alkene oxidation, gold catalysis, often involving a Au(I)/Au(III) cycle, facilitates the oxidative oxyarylation of alkenes. nih.govnih.gov This three-component coupling reaction involves an alkene, an arylboronic acid, and an oxygen nucleophile (such as an alcohol, carboxylic acid, or water) to produce β-aryl ethers, esters, or alcohols. nih.gov The reaction is thought to proceed through the in-situ generation of a cationic gold(III) species which activates the alkene towards nucleophilic attack. nih.gov

Table 2: Gold-Catalyzed Hydration and Oxidation Reactions

| Reaction Type | Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Hydration of Alkynes | Phenylacetylene | [AuX₂(S₂CN(R)₂)] (X = Cl, Br) | Forms acetophenone (B1666503) via an enol intermediate. | ua.es |

| Oxidative Oxyarylation of Alkenes | Terminal alkenes, arylboronic acids, alcohols/water | Binuclear gold(I) bromide / Selectfluor | Three-component coupling to form β-aryl ethers/alcohols. | nih.gov |

| Oxidative Carboheterofunctionalization | Terminal alkenes, phenylboronic acid, pent-4-en-1-ol | Gold catalyst / Selectfluor | Provides access to substituted N- or O-heterocycles. | organic-chemistry.org |

Gold(III) bromide is a well-established catalyst for the nucleophilic substitution of propargylic alcohols. wikipedia.orgchemicalbook.com In these reactions, the gold complex serves as an alcohol-activating agent, facilitating the substitution with a variety of nucleophiles including carbon, oxygen, and sulfur-based nucleophiles. wikipedia.orgnih.govresearchgate.net These reactions are typically conducted under very mild conditions, such as at room temperature in dichloromethane (B109758). nih.govresearchgate.netepa.gov The versatility of this method allows for the formation of a wide range of products from propargylic alcohols. epa.gov Mechanistic studies suggest that the reaction may proceed through a carbocation intermediate. researchgate.net

Table 3: Nucleophilic Substitution of Propargylic Alcohols Catalyzed by Gold(III)

| Nucleophile Type | Example Nucleophiles | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Carbon | Allylsilane, electron-rich aromatics, 1,3-dicarbonyl derivatives | Room temperature, dichloromethane | C-C bond formation | researchgate.netepa.gov |

| Oxygen | Alcohols | Room temperature, dichloromethane | Ether formation | researchgate.netepa.gov |

| Sulfur | Thiols | Room temperature, dichloromethane | Thioether formation | researchgate.netepa.gov |

| Nitrogen | Sulfonamides | Room temperature, dichloromethane | N-alkynylation | researchgate.netepa.gov |

| Hydride | Hydrides | Room temperature, dichloromethane | Reduction of alcohol | researchgate.net |

Gold(III) bromide also finds application as a catalyst in dehydrogenative coupling reactions. One notable example is the coupling of amines and phenylglyoxal (B86788) derivatives to synthesize α-ketoamides. sigmaaldrich.com

In the area of heterocyclic synthesis, gold(III) bromide catalyzes the chemoselective annulation of isocyanates with 2H-azirines. sigmaaldrich.com This reaction provides a direct route to valuable nitrogen-containing cyclic structures.

Heterogeneous Gold(III) Bromide Catalysis and Immobilization Strategies

The transition from homogeneous to heterogeneous catalysis is a critical step in developing sustainable and industrially viable chemical processes. Heterogeneous catalysts offer significant advantages, including enhanced stability, simplified separation and recovery from reaction mixtures, and improved reusability, which reduces catalyst leaching and environmental impact. numberanalytics.com In the context of gold catalysis, creating effective heterogeneous systems from precursors like gold(III) bromide is an area of active research. nih.gov

The activity of heterogeneous gold catalysts is profoundly influenced by several factors, including the size of the gold nanoparticles (AuNPs), the choice of support material, and the method of preparation. researchgate.net Supports such as ceria (CeO₂), titania (TiO₂), and alumina (B75360) (Al₂O₃) are commonly employed. mdpi.com The interaction between the gold species and the support is not merely physical; it can alter the electronic properties of the gold and is often crucial for catalytic activity. mdpi.com For instance, certain supports can stabilize the desired gold oxidation state and prevent the agglomeration of nanoparticles, which would otherwise lead to decreased performance. researchgate.netmdpi.com

Several strategies are used to immobilize gold catalysts onto these supports. numberanalytics.com These methods can be broadly categorized as follows:

Deposition-Precipitation and Co-precipitation: These are common methods for preparing supported gold catalysts. mdpi.com In deposition-precipitation, a gold precursor, such as a gold(III) bromide complex, is precipitated onto a support material suspended in a solution. This technique often yields small, highly dispersed gold nanoparticles, which are desirable for high catalytic activity. mdpi.com

Covalent Bonding: This involves creating a strong chemical bond between the gold complex and the support material. numberanalytics.com Techniques like silane-based grafting can be used to functionalize the support surface with ligands that can then coordinate to the gold center, providing a durable anchor. numberanalytics.com

Encapsulation: This method involves trapping the gold catalyst within the porous structure of a support material. numberanalytics.com This physically prevents the catalyst from leaching into the reaction medium while still allowing reactants and products to diffuse to and from the active sites.

The selection of the immobilization strategy is critical as it can directly impact the catalyst's performance and stability under reaction conditions. researchgate.net

| Immobilization Technique | Description | Key Advantages |

| Deposition-Precipitation | Precipitation of the gold precursor onto a suspended support material. | Leads to small, highly dispersed nanoparticles; high catalytic activity. mdpi.com |

| Covalent Bonding | Formation of a chemical bond between the catalyst and the support. | Stable and durable attachment; minimal catalyst leaching. numberanalytics.com |

| Encapsulation | Trapping the catalyst within the pores of a support material. | Prevents leaching; maintains catalyst integrity. numberanalytics.com |

| Non-Covalent Interactions | Utilizes electrostatic, hydrophobic, or π-π stacking interactions for attachment. | Milder immobilization conditions. numberanalytics.com |

Mechanistic Investigations of Gold(III)-Catalyzed Transformations

Understanding the mechanistic underpinnings of gold(III)-catalyzed reactions is essential for optimizing existing methodologies and developing new synthetic transformations. escholarship.org Gold(III) complexes, often derived from precursors like gold(III) bromide, are versatile catalysts capable of promoting a wide range of organic reactions, including cycloadditions and nucleophilic substitutions. escholarship.orgwikipedia.org Mechanistic studies reveal that gold(III) typically functions as a potent Lewis acid, activating unsaturated π-systems such as alkynes and allenes toward nucleophilic attack. researchgate.netmdpi.com Computational studies, like Density Functional Theory (DFT), and experimental techniques are often combined to elucidate the reaction pathways and the structures of key intermediates. semanticscholar.org

Role of Gold(III) Oxidation State in Catalytic Cycles

Historically, it was known that gold(III) is effective at activating electron-rich aromatic compounds. youtube.com In many catalytic cycles, the Au(III) center maintains its oxidation state throughout the reaction, functioning purely as a Lewis acid to activate substrates. semanticscholar.org For example, in the isomerization of certain allenes, a Au(III) catalyst was found to be more favorable than a Au(I) catalyst. semanticscholar.org

However, other catalytic cycles involve redox processes where the gold center shuttles between Au(I) and Au(III) states. acs.org Accessing the Au(III) state often requires strong oxidants, which can limit the functional group tolerance of a reaction. nih.gov A significant challenge in Au(III) catalysis is the intrinsic high redox potential of the Au(III)/Au(I) couple, which can lead to facile reduction of the Au(III) complex to catalytically different Au(I) species or inactive Au(0) nanoparticles. nih.gov The development of stable, yet catalytically active, organometallic Au(III) complexes is therefore a primary research goal. nih.gov Recent advances have shown that stable Au(III) catalysts can be generated through mild oxidative addition of a carbon-carbon bond to a Au(I) precursor, bypassing the need for harsh oxidants. nih.gov

| Property | Gold(I) | Gold(III) |

| Typical Oxidation State | +1 | +3 |

| Lewis Acidity | Soft mdpi.com | Hard mdpi.com |

| Reactivity | Carbophilic, activates π-systems. mdpi.comnih.gov | Can be oxophilic, activates carbonyls; activates π-systems. researchgate.netnih.gov |

| Redox Potential | Lower | Higher, prone to reduction. nih.gov |

| Stability | Generally more stable in catalytic cycles. | Can be unstable, requiring stabilizing ligands. nih.govacs.org |

Influence of Ligand Environment on Catalytic Activity and Selectivity

The ligand environment surrounding the gold(III) center is paramount in controlling its catalytic properties. nih.gov The choice of ligands directly influences the catalyst's stability, solubility, reactivity, and the selectivity of the transformation. acs.orgfapesp.br A primary role of the ligand is to stabilize the highly oxidizing Au(III) center against reduction. nih.govnih.gov

The development of ligands capable of supporting gold(III) catalysis has been a major focus. While conventional phosphine (B1218219) ligands are common in gold(I) chemistry, their use with gold(III) has been hindered because the phosphorus center is easily oxidized. acs.org However, the design of chelating ligands has provided a solution. For instance, P,N-chelating ligands have been successfully used to generate stable P,N-chelated gold(III) complexes that are active catalysts. acs.org These ligated complexes offer increased catalyst lifetime and tuneability, enabling mechanistic studies that were previously difficult. acs.org

Pincer ligands, which bind to the metal center through three donor atoms, have proven particularly effective in stabilizing gold(III). acs.org A (P^N^C) pincer ligand, for example, was shown to stabilize otherwise unstable gold(III) species, such as formates and hydrides. acs.org The strong bonding imparted by these ligands can prevent undesirable side reactions like β-hydride elimination. acs.org The electronic and steric properties of the ligands can be systematically modified to fine-tune the catalytic activity and achieve high selectivity for the desired product. nih.gov

Role in Advanced Materials Science and Nanotechnology

Precursor for Gold Nanoparticle Synthesis

Tribromogold;hydrate (B1144303);hydrobromide serves as a critical starting material for the synthesis of gold nanoparticles (AuNPs), offering distinct advantages in controlling the size, shape, and properties of the resulting nanostructures. chemimpex.com The presence of bromide ions in the precursor has a profound impact on the nanoparticle growth mechanism. nih.govacs.org

The synthesis of anisotropic gold nanostructures, such as nanorods and nanosheets, is often achieved through a seed-mediated growth method. In this process, small gold nanoparticle "seeds" are introduced into a growth solution containing a gold salt, a mild reducing agent, and a surfactant. nih.gov While chloroauric acid (HAuCl₄) is a commonly used precursor, the use of a bromide-containing precursor like Tribromogold;hydrate;hydrobromide offers specific advantages in directing the anisotropic growth.

The bromide ions (Br⁻) play a crucial role as a shape-directing agent. acs.org Atomistic molecular dynamics simulations have shown that Br⁻ ions preferentially adsorb onto specific crystallographic facets of the gold seeds. nih.govrsc.org This selective passivation of certain surfaces retards their growth, encouraging the deposition of gold atoms onto other facets and leading to the elongation of the nanoparticles into rod-like or sheet-like structures. nih.gov The concentration of bromide ions in the growth solution, which can be precisely controlled when starting with a bromide-based precursor, is a key parameter for tuning the aspect ratio (length-to-width ratio) of the resulting nanorods. acs.org

Research has demonstrated that by varying the concentration of cetyltrimethylammonium bromide (CTAB), a common surfactant that also provides bromide ions, the dimensions of gold nanorods can be finely tuned. nih.gov For instance, one study showed that gold nanorods with an aspect ratio of approximately 3 could be obtained with 50 mM of CTAB, while shorter nanorods were formed at a lower concentration of 10 mM. nih.gov Another key factor in controlling the aspect ratio is the presence of silver ions (Ag⁺), which work synergistically with bromide ions to direct the anisotropic growth. nih.govnih.gov The ability to control the aspect ratio is critical as it directly influences the longitudinal surface plasmon resonance (LSPR) of the nanorods, a property essential for many of their applications. nih.gov

| Parameter | Effect on Gold Nanorod Synthesis | Example/Finding | Reference |

| Bromide Ion Concentration | Acts as a shape-directing agent, promoting anisotropic growth. | Higher Br⁻ density on Au(110) and Au(100) facets passivates these surfaces, leading to rod formation. nih.gov | nih.govacs.org |

| Surfactant (CTAB) Concentration | Influences both the aspect ratio and size of the nanorods. | An aspect ratio of ~3 was achieved with 50 mM CTAB, while lower concentrations produced shorter rods. nih.gov | nih.gov |

| Silver Nitrate (AgNO₃) Concentration | Works with bromide to control the aspect ratio. | The absence of Ag⁺ leads to the formation of spherical nanoparticles instead of rods. nih.gov | nih.gov |

| Reducing Agent (e.g., Ascorbic Acid, Hydroquinone) | Reduces Au(III) to Au(0) to enable particle growth. | Hydroquinone has been used as a mild reducing agent, allowing for good control over size and aspect ratio. nih.gov | nih.govnih.gov |

| Seed Solution Volume | Affects the final aspect ratio of the nanorods. | Increasing the seed solution volume up to a certain point can increase the aspect ratio. | researchgate.net |

The synthesis of two-dimensional gold nanosheets has also been achieved using gold precursors, where specific reagents and conditions facilitate the planar growth of the nanostructures. doi.org The choice of a bromide-based precursor can influence the surface chemistry and ultimate morphology of these nanosheets.

Once synthesized, the surfaces of gold nanoparticles are typically modified to enhance their stability and impart specific functionalities. This is often achieved by replacing the initial capping agents, such as citrate (B86180) or CTAB, with molecules that have a high affinity for the gold surface. cd-bioparticles.com Thiol-containing molecules are widely used for this purpose due to the strong covalent bond formed between sulfur and gold. cd-bioparticles.comnih.gov

The process, known as ligand exchange, allows for the attachment of a wide variety of functional groups to the nanoparticle surface. researchgate.net For example, polyethylene (B3416737) glycol (PEG)-thiol can be used to create a hydrophilic and biocompatible coating, which is crucial for biomedical applications. researchgate.net The surface can also be functionalized with amines, which allows for further chemical modifications and can be probed by various spectroscopic techniques. nih.gov The nature of the initial gold precursor, such as this compound, can influence the initial surface state of the nanoparticles and, consequently, the efficiency and outcome of subsequent surface modification reactions.

Integration into Functional Materials

The unique properties of gold nanostructures synthesized from this compound make them valuable components for integration into a variety of advanced functional materials.

Perovskite materials, particularly lead halide perovskites, have shown immense promise for applications in solar cells and other optoelectronic devices. mdpi.com The incorporation of gold and bromide ions can significantly impact the properties and stability of these materials. mdpi.comsemanticscholar.org

The use of a gold bromide precursor can be relevant in the synthesis of gold-based or gold-doped perovskites. Research has explored the formation of gold-based double perovskites with the general formula A₂[Au¹X₂][Au³X₄]. acs.org The presence of bromide in the perovskite lattice can tune the material's bandgap and improve its stability. mdpi.comrsc.org For instance, in mixed halide perovskites, replacing some of the iodide with bromide has been shown to increase the bandgap. rsc.org Furthermore, studies on the degradation of perovskite solar cells have highlighted the chemical interactions between gold electrodes and iodine-containing byproducts, leading to the formation of gold-iodide complexes. nih.gov This suggests that the intentional and controlled incorporation of gold and bromide from a precursor like this compound could be a strategy to create more stable and efficient perovskite devices. The introduction of indium tribromide (InBr₃) into the lead bromide (PbBr₂) precursor has been shown to create a porous PbBr₂ film, which improves the reaction with cesium bromide (CsBr) and enhances the performance of all-inorganic CsPbBr₃ perovskite solar cells. semanticscholar.org

Gold nanoparticles are widely used in the development of electrochemical sensors due to their high surface area, excellent conductivity, and biocompatibility. platypustech.comnih.gov The fabrication of gold electrodes is a critical step in creating these sensors. platypustech.comrsc.org Gold nanostructures synthesized from this compound can be deposited onto electrode surfaces to enhance their sensitivity and performance. dcu.ie

The presence of bromide ions can also directly influence the electrochemical behavior of these devices. Studies have shown that bromide ions in the electrolyte can have a strong influence on the voltammetry of films on gold electrodes. nih.gov This effect can be harnessed in the design of sensors. For example, electrochemical sensors for the detection of gold(III) ions have been developed based on the interaction between Au(III) and specific DNA probes immobilized on a gold electrode. figshare.comresearchgate.net The sensitivity of such sensors can be in the nanomolar range. figshare.com Furthermore, a method involving bromide anion exchange has been used to synthesize bimetallic AuPt nanoparticles for the electrocatalytic oxidation of carbon monoxide and glucose, demonstrating the role of bromide in creating advanced catalytic materials for sensor applications.

| Sensor Type | Role of Gold/Bromide | Key Findings | Reference |

| DNA-based Au(III) Sensor | Gold electrode substrate and Au(III) as the analyte. | Achieved a limit of detection of 20-50 nM for Au(III) ions. figshare.com | figshare.comresearchgate.net |

| Iodide Sensor | Hammered gold leaf as the working electrode. | Demonstrated performance comparable to commercial screen-printed gold electrodes for iodide detection. nih.gov | nih.gov |

| Glucose Biosensor | AuPt nanoparticles synthesized via bromide anion exchange. | AuPt anodes showed higher activity than pure Pt for glucose dehydrogenation. | |

| General Biosensors | Gold nanoparticles for signal amplification. | Nanostructured gold electrodes enhance the sensitivity of biosensors. | nih.gov |

The tunable optical properties of gold nanostructures, particularly their strong surface plasmon resonance, make them highly suitable for applications in advanced optoelectronic materials. sigmaaldrich.com The LSPR of gold nanorods, which can be precisely controlled by adjusting their aspect ratio during synthesis with a bromide-based precursor, determines the wavelength of light they strongly absorb and scatter. nih.gov

This tunability allows for the design of materials that interact with specific wavelengths of light, which is essential for applications such as photodetectors, optical switches, and components in photovoltaic devices. chemimpex.com Gold(III) bromide itself is used in the fabrication of optical devices due to its photonic properties. chemimpex.com The integration of gold nanorods synthesized from this compound into polymer matrices or other materials can lead to the development of novel composites with tailored optical responses for a new generation of optoelectronic technologies.

Environmental and Green Chemistry Perspectives

Role in Gold Recovery and Leaching Processes

The use of bromine-based lixiviants (leaching agents) for gold recovery has been extensively studied as a potentially more environmentally benign alternative to traditional cyanidation. In these processes, gold is oxidized and stabilized in the solution as the square-planar gold(III) bromide complex, tetrabromoaurate ([AuBr₄]⁻). imim.plwikipedia.org This method is effective for recovering gold from various sources, including solid wastes, conventional ores, and electronic scrap. imim.plmdpi.com

Research has demonstrated that bromine/bromide leaching can offer significant advantages over cyanidation, particularly for specific ore types. For instance, significantly higher gold recovery can be achieved with bromine from ores where gold is encapsulated in sulfides. researchgate.net The process is also highly effective for oxidized gold ores, with recovery rates comparable to those achieved with cyanide. researchgate.net An advantage in treating certain oxidized ores is that bromine may be less reactive than cyanide with associated copper minerals, potentially lowering reagent consumption. researchgate.net

Innovative approaches have been developed to improve the safety and efficiency of bromine leaching. One such method uses a stabilized bromine reagent with a lower vapor pressure than liquid bromine, addressing concerns about volatility and handling. researchgate.net Another novel system employs dibromodimethylhydantoin, which makes bromine essentially non-volatile while maintaining its oxidative power for leaching. atlantis-press.comatlantis-press.com This system has shown a higher leaching rate (83.43% in 30 minutes) compared to cyanide (72.57% in 48 hours) on the same flotation raw ore. atlantis-press.comatlantis-press.com

The efficiency of gold extraction using bromide-based systems has been validated through various studies. For example, when leaching from waste printed circuit boards (WPCBs), an extraction efficiency of 90.73% was achieved. mdpi.com Once the gold is in the form of the tetrabromoaurate complex in the leach solution, it can be effectively recovered using methods like adsorption onto activated carbon or specialized resins. atlantis-press.comresearchgate.net

| Leaching System | Source Material | Gold Recovery/Leaching Rate | Comparison/Conditions | Reference |

| Bromine/Bromide | Oxidized Gold Ores | Comparable to cyanide | Near-neutral pH (~6) reduces bromine consumption. | researchgate.net |

| Bromine/Bromide | Gold in Sulfides | Significantly higher than cyanide | High bromine consumption due to sulfide (B99878) oxidation. | researchgate.net |

| Dibromodimethylhydantoin | Flotation Raw Ore | 83.43% in 30 minutes | Cyanide leaching achieved 72.57% in 48 hours. | atlantis-press.comatlantis-press.com |

| Bromine/Bromide | Waste PCBs | 90.73% | Optimized at 70°C, 60 min, with 3 M NaBr and 3 M H₂SO₄. | mdpi.com |

| Bromine/Bromide | Precious Liquid | 99.5% (Carbon Adsorption) | Recovery of dissolved gold from the leach solution. | atlantis-press.comatlantis-press.com |

| Bromine/Bromide | Precious Liquid | 97.8% (Resin Adsorption) | Recovery of dissolved gold from the leach solution. | atlantis-press.comatlantis-press.com |

Potential in Wastewater Treatment Technologies

One emerging technology for treating metal-laden wastewater is the microbial fuel cell (MFC). Research on the related tetrachloroaurate (B171879) complex has shown that MFCs can be used for the cost-effective recovery of gold. nih.gov In this system, the gold complex acts as an electron acceptor at the cathode. This process achieved a gold recovery efficiency of over 99.8% from a solution containing 200 ppm of the gold complex. nih.gov This technology represents a green approach, using microorganisms to drive the reduction and precipitation of gold, and could theoretically be adapted for bromide-based systems.

Sustainable Synthesis and Application of Gold(III) Bromide Compounds

The principles of green chemistry aim to develop chemical processes that are more efficient, use less hazardous materials, and generate minimal waste. These principles can be applied to both the synthesis and the application of gold(III) bromide compounds.

Sustainable Synthesis

Conventional methods for synthesizing gold(III) bromide (AuBr₃) involve direct reaction between metallic gold and highly corrosive and volatile liquid bromine at elevated temperatures (140 °C) or a halide exchange reaction with gold(III) chloride and hydrobromic acid. wikipedia.orgsoftschools.com These methods, while effective, involve hazardous reagents and significant energy input.

A more sustainable and greener approach for generating the active gold(III) bromide complex, [AuBr₄]⁻, in solution has been developed using N-bromosuccinimide (NBS) as an oxidant. nih.gov This method offers several environmental advantages:

It operates under mild conditions (room temperature and neutral pH).

It avoids the use of highly toxic and volatile elemental bromine.

It demonstrates high efficiency, achieving a gold extraction yield of 86.24% from ore. nih.gov

The reaction involves the in-situ autocatalysis of NBS, where active bromine species are generated to oxidize metallic gold to the trivalent state, which is then stabilized as the [AuBr₄]⁻ complex. nih.gov This process represents a direct, one-pot conversion of gold into a water-soluble complex under significantly greener conditions than traditional synthesis.

| Synthesis Method | Reagents | Conditions | Key Feature | Reference |

| Conventional | Gold, Liquid Bromine | 140 °C | Direct combination of elements. | wikipedia.org |

| Halide Exchange | Gold(III) Chloride, Hydrobromic Acid | Not specified | Exchange of halide ions. | wikipedia.org |

| Green Leaching (In-situ) | Gold, N-bromosuccinimide (NBS) | Room Temp, pH 8 | Avoids liquid bromine; mild conditions. | nih.gov |

Sustainable Applications